N-Carbethoxyhistidine

Description

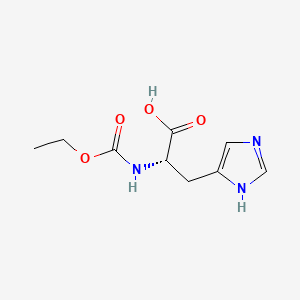

Structure

3D Structure

Properties

CAS No. |

27932-76-9 |

|---|---|

Molecular Formula |

C9H13N3O4 |

Molecular Weight |

227.22 g/mol |

IUPAC Name |

(2S)-2-(ethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C9H13N3O4/c1-2-16-9(15)12-7(8(13)14)3-6-4-10-5-11-6/h4-5,7H,2-3H2,1H3,(H,10,11)(H,12,15)(H,13,14)/t7-/m0/s1 |

InChI Key |

XSDVNQZWTFDETM-ZETCQYMHSA-N |

SMILES |

CCOC(=O)NC(CC1=CN=CN1)C(=O)O |

Isomeric SMILES |

CCOC(=O)N[C@@H](CC1=CN=CN1)C(=O)O |

Canonical SMILES |

CCOC(=O)NC(CC1=CN=CN1)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

27932-76-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-Carbethoxyhistidine; |

Origin of Product |

United States |

Chemical Modification Strategies and Mechanistic Elucidation of N Carbethoxylation

Diethyl Pyrocarbonate (DEPC) as a Primary Carbethoxylating Reagent for Histidine Residues

Diethyl pyrocarbonate (DEPC) is a widely utilized chemical reagent for the specific modification of histidine residues in proteins and peptides. psu.ac.thportlandpress.comnih.gov The reaction results in the formation of an N-carbethoxyhistidine derivative, which is characterized by the addition of a carbethoxy group to a nitrogen atom of the imidazole (B134444) ring. psu.ac.thcore.ac.uknih.govnih.gov This modification is readily detectable spectrophotometrically due to a characteristic increase in absorbance around 240-244 nm. portlandpress.comcore.ac.uknih.govuky.edunih.govoup.com

The carbethoxylation of the imidazole side chain prevents the protonation of the histidine residue, particularly at low pH, thereby altering its charge and chemical properties. psu.ac.th This alteration is frequently employed to investigate the role of histidine in enzyme catalysis, protein-ligand binding, and other biological functions. nih.govuky.eduoup.com For instance, the modification of a single, essential histidine residue by DEPC has been shown to lead to the inactivation of various enzymes, providing strong evidence for the residue's involvement in the catalytic mechanism. uky.edunih.gov

The reaction between diethyl pyrocarbonate and histidine residues is highly dependent on pH, a characteristic that provides strong evidence for the specific derivatization of histidine. core.ac.uk The modification reaction is specific for an unprotonated histidine residue, typically occurring between pH 5.5 and 7.5. core.ac.uk The rate of inactivation of enzymes by DEPC often follows pseudo-first-order kinetics and is pH-dependent, reflecting the titration of a specific amino acid residue. oup.com The pKₐ values derived from these pH-dependency studies are consistent with the known pKₐ of histidine's imidazole ring, generally falling in the range of 6.1 to 6.6. core.ac.uknih.govuky.edunih.govoup.com

The reaction of the unprotonated imidazole group with DEPC is a bimolecular reaction, and second-order rate constants have been determined for various proteins. core.ac.uknih.govuky.edunih.govnih.gov These kinetic parameters underscore the reactivity of specific histidine residues, which can be influenced by their local microenvironment within the protein structure.

| Enzyme/Peptide | pKₐ of Reactive Residue | Second-Order Rate Constant | Conditions | Source(s) |

| Neutral Endopeptidase 24.11 | 6.1 | 11.6 M⁻¹s⁻¹ | Mildly acidic | uky.edunih.gov |

| Horseradish Peroxidase | 6.2 | 0.43 min⁻¹M⁻¹ | pH 7.0, 30°C | core.ac.uk |

| Isocitrate Lyase | 6.1 | 18.58 M⁻¹s⁻¹ | pH 6.0, 20°C | nih.gov |

| Aspartase | 6.6 | Not specified | Not specified | oup.com |

| Hen Egg White Lysozyme (B549824) | Not specified | 252 ± 16 M⁻¹min⁻¹ | Not specified | nih.gov |

This table presents kinetic data for the carbethoxylation of histidine residues by DEPC in various biological molecules.

While DEPC is primarily used as a histidine-specific modifying agent, its reactivity is not entirely exclusive. psu.ac.thportlandpress.comnih.govnih.gov DEPC can react with other nucleophilic amino acid residues, particularly at higher concentrations or different pH values. researchgate.net Documented off-target modifications include reactions with the ε-amino group of lysine (B10760008), the hydroxyl groups of tyrosine and serine, the sulfhydryl group of cysteine, and the N-terminal α-amino group. psu.ac.thcore.ac.uknih.govresearchgate.netacs.org

For example, studies on the amyloid-beta peptide revealed that in the presence of a 30-fold molar excess of DEPC, modifications occurred not only at the three histidine residues but also at the peptide's N-terminus and on a lysine residue. nih.gov Similarly, care must be taken in complex systems, as DEPC can also react with nucleotides at high concentrations, which could influence studies of protein-nucleic acid interactions. acs.org Despite these potential side reactions, the modification of histidine is generally favored under mildly acidic to neutral conditions, and the reversibility of the histidine adduct with hydroxylamine (B1172632) can be used to distinguish it from other more stable modifications. psu.ac.thcore.ac.uk

Reversal of N-Carbethoxylation: Decarbethoxylation Methodologies

A key advantage of using DEPC for histidine modification is that the resulting N-carbethoxyhistidine adduct is chemically reversible. psu.ac.th This allows for the restoration of the native protein structure and function, providing definitive evidence that the observed effects were due to the specific modification of the histidine residue and not to irreversible denaturation.

The most common method for reversing N-carbethoxylation is treatment with hydroxylamine (NH₂OH). psu.ac.thportlandpress.comcore.ac.uk Hydroxylamine, acting as a nucleophile, effectively removes the carbethoxy group from the imidazole ring, restoring the original histidine residue. psu.ac.th This reversal is often performed at or near neutral pH. psu.ac.th

The restoration of biological activity following hydroxylamine treatment is a critical control in experiments using DEPC. uky.edunih.govoup.com For instance, enzymes inactivated by DEPC have been shown to regain their catalytic function completely after incubation with hydroxylamine. nih.govuky.edunih.govoup.com This reversal is accompanied by the disappearance of the characteristic absorbance peak at ~240 nm associated with N-carbethoxyhistidine. portlandpress.comcore.ac.uk However, in some cases, the reversal may only be efficient if the initial extent of modification is limited. nih.gov There is also a documented instance where the inability of hydroxylamine to reverse a DEPC-induced effect was used as evidence to exclude histidine as the modified target. nih.gov

While the qualitative reversal of N-carbethoxylation by hydroxylamine is well-documented, detailed kinetic studies of the decarbethoxylation reaction itself are less common in the literature compared to the forward (carbethoxylation) reaction. The process is typically carried out to completion to ensure full restoration of activity.

The efficiency of the reversal is dependent on the concentration of hydroxylamine and incubation conditions.

A concentration of 50 mM hydroxylamine was sufficient to completely restore the activity of neutral endopeptidase 24.11 that had been inactivated by DEPC. uky.edunih.gov

Treatment with neutral hydroxylamine effectively reversed the modification on a model peptide, allowing it to revert to its original state for chromatographic analysis. psu.ac.th

The reversal of DEPC modification in AMP deaminase isoform E by hydroxylamine restored its cytoplasmic membrane binding capacity. nih.gov

These examples demonstrate that the decarbethoxylation is quantitatively significant, leading to a near-complete recovery of the protein's original structure and function under appropriate conditions.

Theoretical Mechanistic Pathways of N-Carbethoxyhistidine Formation

The formation of N-Carbethoxyhistidine from the reaction of diethyl pyrocarbonate with a histidine residue proceeds through a nucleophilic acyl substitution mechanism. The reaction specifically involves the unprotonated form of the imidazole side chain, which is why the reaction rate is highly pH-dependent. core.ac.ukuky.edu

The imidazole ring of histidine contains two nitrogen atoms, referred to as N-pi (Nπ, pros, near the backbone) and N-tau (Nτ, tele, far from the backbone). In the neutral state, a proton resides on one of these nitrogens, creating two possible tautomers. The nitrogen atom that is not protonated acts as the nucleophile. The reaction is initiated by the nucleophilic attack of this unprotonated imidazole nitrogen on one of the electrophilic carbonyl carbons of the diethyl pyrocarbonate molecule.

This attack forms a transient, unstable tetrahedral intermediate. The intermediate then collapses, leading to the cleavage of a carbon-oxygen bond and the departure of an ethoxycarbonyl group, which subsequently decomposes into ethanol (B145695) and carbon dioxide. The final product is the N-carbethoxyhistidine derivative, where the carbethoxy group is covalently attached to the imidazole nitrogen. psu.ac.th The modification typically occurs at the N-omega-2 (Nτ) nitrogen of the imidazole ring. psu.ac.th

Advanced Spectroscopic and Structural Characterization of N Carbethoxyhistidine Residues in Biomacromolecules

Ultraviolet-Visible Spectroscopy for Quantitative Determination of N-Carbethoxyhistidine

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for monitoring the reaction between DEPC and histidine residues in biomacromolecules. The formation of the N-carbethoxyhistidine adduct introduces a new chromophore with a distinct absorption profile, enabling its quantitative analysis.

The carbethoxylation of the imidazole (B134444) ring of histidine by DEPC leads to the formation of a stable N-carbethoxyhistidyl derivative, which exhibits a characteristic increase in absorbance in the UV region. researchgate.net This reaction can be precisely monitored using difference spectrometry. unl.pt In this method, the UV-Vis spectrum of the unmodified protein is electronically subtracted from the spectrum of the DEPC-modified protein. The resulting difference spectrum reveals a distinct peak, typically between 240 nm and 245 nm, which is characteristic of N-carbethoxyhistidine formation. unl.ptnih.govescholarship.orgnih.govcore.ac.uk This approach effectively isolates the spectral changes due to the modification from the bulk protein absorbance.

The number of modified histidine residues can be quantified using the Beer-Lambert law. The molar extinction coefficient (ε) for N-carbethoxyhistidine has been established, allowing for a direct calculation of its concentration. A commonly cited value for the molar extinction coefficient is 3200 M⁻¹cm⁻¹ at or near the absorption maximum (242-244 nm). core.ac.uk For instance, in studies involving horseradish peroxidase and cytochrome c peroxidase, this value was used to calculate the stoichiometry of N-carbethoxyhistidine formation from the increase in absorbance at 244 nm. core.ac.ukresearchgate.net

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

| N-Carbethoxyhistidine | ~242-244 | 3200 | core.ac.uk |

| Ethoxyformylimidazole | 233 | 3000 | unl.pt |

The reaction of DEPC with histidine residues is highly sensitive to the local microenvironment, including pH. The modification is specific for unprotonated histidine residues, meaning the rate of inactivation is pH-dependent. nih.govcore.ac.uk Plotting the rate of modification against pH often reveals a sigmoidal curve with an inflection point corresponding to the pKa of the reactive histidine residue. nih.govnih.gov This environmental sensitivity allows researchers to probe the ionization state and accessibility of individual histidines within the protein structure. For example, a study on lacrimal gland peroxidase used the pH-dependent rate of inactivation by DEPC to identify an essential histidine residue with a pKa of 6.6. nih.gov

The local environment within the protein's tertiary structure can also influence the nature of the modification product. Mass spectrometric analyses have shown that the accessibility of the imidazolyl nitrogen atoms can lead to the formation of both mono- and biscarbethoxylated histidine residues, reflecting the protein's microenvironment. nih.govacs.org Furthermore, the difference spectrum itself can offer clues about the environment. While the primary change is the peak around 242 nm, other subtle changes, such as the development of a trough at higher wavelengths (e.g., 265-300 nm), have been observed and may be linked to perturbations in the local environment of the modified residue. unl.pt

Circular Dichroism Spectroscopy for Conformational Impact Assessment

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the impact of chemical modifications on the secondary and tertiary structure of proteins. By measuring the differential absorption of left and right circularly polarized light, CD provides insights into the conformational state of the polypeptide backbone and the environment of aromatic side chains.

Near-UV CD spectroscopy (250-320 nm) provides information about the tertiary structure by probing the environment of aromatic amino acid side chains (tryptophan, tyrosine, and phenylalanine). The modification of a histidine to N-carbethoxyhistidine can itself generate a CD signal if the new chromophore is in a chiral environment. A study on hen egg white lysozyme (B549824) characterized the CD difference spectrum associated with mono-N-carbethoxyhistidine, finding a strong positive band at 244 nm. nih.gov The intensity of this band was dependent on the native protein structure, as it was essentially abolished upon denaturation, indicating that the signal is a sensitive probe of the integrity of the tertiary structure around the modified residue. nih.gov Similarly, carbethoxylation of specific histidine residues in RNase A was shown via CD spectroscopy to cause distinct conformational changes in the active site, which were accompanied by a decrease in the thermal stability of the protein. nih.gov

| Protein | Observation upon Carbethoxylation | Spectroscopic Technique | Implication | Reference |

| Hen Egg White Lysozyme | Appearance of a CD difference band at +17,000 deg·cm²·dmol⁻¹ at 244 nm. | Circular Dichroism (CD) | Formation of a chiral N-carbethoxyhistidine adduct within the native tertiary structure. | nih.gov |

| RNase A | Sequential conformational changes in the active site. | Circular Dichroism (CD) | Carbethoxylation of His119 and His12 alters local protein conformation. | nih.gov |

| Rieske Protein | Modification followed by changes in the visible CD spectrum. | Circular Dichroism (CD) | Probing the accessibility and reactivity of ligating histidines. | acs.org |

Mass Spectrometry for Identification of Modified Histidine Residues and Peptides

Mass spectrometry (MS) is an indispensable tool for the unequivocal identification and localization of N-carbethoxyhistidine modifications within a protein's primary sequence. Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) and Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) provide high precision and sensitivity. nih.govnih.gov

The carbethoxylation of a histidine residue results in a specific mass increase of 72.02 Da. psu.ac.th Following DEPC treatment, the protein is typically digested into smaller peptides using a protease like trypsin. These peptides are then separated, often by High-Performance Liquid Chromatography (HPLC), and analyzed by the mass spectrometer. nih.govacs.orgnih.gov By comparing the mass of the peptides from the modified protein to those of the unmodified control, peptides containing the 72.02 Da mass shift can be readily identified.

Tandem mass spectrometry (MS/MS) is then used to sequence the modified peptide. The peptide ion of interest is isolated and fragmented, and the resulting fragment ions are analyzed. The location of the 72.02 Da modification on a specific histidine residue within the peptide sequence can be determined by analyzing the mass shifts in the resulting b- and y-ion series. psu.ac.th This methodology allows for the precise mapping of reactive and accessible histidine residues. nih.govacs.org Furthermore, MS can distinguish between mono- and biscarbethoxylated histidine residues and has even been developed into a method to distinguish between histidine's different tautomeric forms. nih.govacs.orgacs.org

Peptide Mapping and LC-MS/MS Approaches

Peptide mapping combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for identifying and localizing post-translational and chemical modifications within a protein's primary structure. nih.govmdpi.com This bottom-up proteomic approach involves the enzymatic digestion of the target protein, followed by the separation and analysis of the resulting peptides. nih.govacs.org The formation of N-carbethoxyhistidine from the reaction of DEPC with a histidine residue results in a specific mass increase of 72.02 Da. acs.org This mass shift serves as a key signature for identifying modified peptides.

The general workflow for analyzing N-carbethoxyhistidine residues by LC-MS/MS begins with the controlled reaction of the protein with DEPC. acs.org Following the modification reaction, the protein is typically denatured, reduced, and alkylated before being digested with a specific protease, most commonly trypsin. researchgate.netpdx.edu The resulting complex mixture of peptides is then separated using reversed-phase high-performance liquid chromatography (RP-HPLC), which separates peptides based on their hydrophobicity. The eluting peptides are introduced directly into a mass spectrometer. nih.gov

In the mass spectrometer, an initial full MS scan detects the precursor ions of the peptides, allowing for the identification of those carrying the +72.02 Da modification. These specific precursor ions are then selected for fragmentation, typically by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), to generate a tandem mass spectrum (MS/MS). umass.edu The fragmentation pattern in the MS/MS spectrum, which shows the masses of the b- and y-ions, allows for the precise sequencing of the peptide and the unambiguous localization of the N-carbethoxy modification to a specific histidine residue. acs.orgnih.gov

Recent studies have demonstrated that DEPC can react with both the Nτ (tele) and Nπ (pros) atoms of the histidine imidazole ring, leading to two chemically distinct, isomeric products. libretexts.org These two N-carbethoxyhistidine tautomers can be distinguished and quantified using LC-MS/MS, as they often exhibit different liquid chromatography retention times and unique fragmentation patterns upon dissociation. libretexts.org This capability provides a more detailed understanding of the histidine side-chain conformation and its environment within the protein structure. libretexts.org

Care must be taken during sample preparation, as the N-carbethoxyhistidine adduct can be labile, particularly at high pH. nih.gov However, research has shown that the modification is sufficiently stable to withstand typical tryptic digestion conditions (e.g., pH 7.5), allowing for reliable analysis. nih.govnih.gov

| Parameter | Description | Typical Value/Method |

| Modification Reagent | Diethylpyrocarbonate (DEPC) | Varies based on protein reactivity |

| Mass Shift | Mass addition from carbethoxylation | +72.02 Da |

| Enzymatic Digestion | Protease used to generate peptides | Trypsin |

| Separation Technique | Liquid Chromatography | Reversed-Phase HPLC |

| Ionization Method | Electrospray Ionization (ESI) | ESI |

| MS Analysis | Tandem Mass Spectrometry | MS/MS (e.g., CID, HCD) |

| Data Analysis | Peptide sequencing and modification site localization | Analysis of b- and y-ion series |

MALDI-TOF Analysis of Protein Modification

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another powerful tool for the analysis of protein modifications, including N-carbethoxylation. researchgate.net Unlike LC-MS/MS, which is often used for detailed sequencing of individual peptides, MALDI-TOF is particularly well-suited for the rapid analysis of complex peptide mixtures, providing a "mass fingerprint" of the protein digest. nih.govuzh.ch

In a typical MALDI-TOF experiment for analyzing N-carbethoxyhistidine, the DEPC-modified protein is first digested with a protease like trypsin. nih.gov The resulting peptide mixture is then co-crystallized with a UV-absorbing matrix, such as 2,5-dihydroxybenzoic acid (DHB), on a MALDI target plate. escholarship.org A pulsed laser beam irradiates the sample, causing the desorption and ionization of the peptides. The time it takes for these ions to travel through a flight tube to the detector is measured, which is directly proportional to their mass-to-charge ratio (m/z). uzh.ch

The resulting MALDI-TOF spectrum displays a series of peaks, each corresponding to a specific peptide from the digest. Peptides containing an N-carbethoxyhistidine residue will appear at an m/z value that is 72.02 Da higher than their unmodified counterparts. By comparing the mass spectra of digests from modified and unmodified proteins, it is possible to quickly identify the peptides that have been carbethoxylated. nih.gov

Research on proteins such as insulin (B600854) has successfully utilized MALDI-MS peptide mapping to identify sites of carbethoxylation. nih.govnih.gov These studies have shown that both mono- and bis-carbethoxylated histidine residues (where both imidazole nitrogens are modified) can be detected. nih.govnih.gov The presence and extent of these modifications can provide insights into the surface accessibility and chemical environment of different histidine residues within the protein's tertiary structure. nih.govnih.gov While MALDI-TOF provides the mass of the modified peptide, unambiguous localization of the modification site within that peptide often requires subsequent MS/MS analysis.

| Feature | Description |

| Technique Principle | Measures mass-to-charge ratio based on ion time-of-flight. |

| Sample Preparation | Co-crystallization of peptide digest with a matrix (e.g., DHB). |

| Primary Output | A mass spectrum or "peptide mass fingerprint" of the digest. |

| Modification Signature | A mass peak shifted by +72.02 Da per carbethoxylation. |

| Key Application | Rapid screening of peptide mixtures to identify modified peptides. |

| Identified Modifications | Mono- and bis-carbethoxylated histidine residues. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Studies of N-Carbethoxyhistidine Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for characterizing the structure, dynamics, and interactions of biomacromolecules at atomic resolution in solution. While mass spectrometry excels at identifying the presence and location of a modification, NMR can provide detailed three-dimensional structural information about the modified residue and its local environment.

The use of high-frequency proton (¹H) NMR has been instrumental in studying DEPC-modified histidine residues directly in proteins. nih.gov The protons on the imidazole ring of histidine (C2-H and C4-H) have characteristic chemical shifts in a ¹H NMR spectrum. Upon reaction with DEPC to form N-carbethoxyhistidine, these resonances are altered, allowing for direct observation of the modification. nih.gov

Studies on proteins like cytochrome b5 have successfully used 500-MHz ¹H NMR to identify the specific histidine residues that are modified by DEPC. nih.gov By monitoring the changes in the NMR spectrum upon titration with increasing concentrations of DEPC, researchers can determine the relative reactivity of each histidine residue in the protein. This reactivity is a direct reflection of structural and environmental factors. nih.gov

The key factors influencing a histidine's reactivity towards DEPC, which can be inferred from NMR studies, include:

pKa of the Imidazole Ring: The reactivity of histidine is pH-dependent, and NMR can be used to measure the pKa of individual histidine residues. nih.gov

Solvent Accessibility: Residues that are buried within the protein's core are less likely to react with DEPC than those exposed on the surface. NMR can provide information on solvent exposure. libretexts.org

Local Environment: Hydrogen bonding and other interactions with neighboring residues can influence the reactivity of the imidazole nitrogens, and these interactions can be characterized by NMR. nih.gov

In some cases, 2D NMR experiments, such as Total Correlation Spectroscopy (TOCSY), can be used to confirm assignments and further characterize the spin systems of the modified amino acid residues. Furthermore, comparisons between NMR data and mass spectrometry results on the same protein can be highly synergistic. For instance, NMR has been used to validate findings on histidine tautomer ratios that were initially determined by DEPC labeling and LC-MS/MS. acs.orglibretexts.org Although the lability of the N-carbethoxyhistidine adduct can present challenges, NMR studies performed under controlled conditions provide invaluable data on the specific structural consequences of this modification. nih.gov

| Histidine Residue (in Bovine Cytochrome b5) | Relative Reactivity with DEPC (as determined by ¹H NMR) |

| His-26 | Highest |

| His-15 | Intermediate |

| His-80 | Lowest |

Role of N Carbethoxyhistidine Formation in Functional Characterization of Enzymes and Proteins

Elucidation of Essential Histidine Residues in Enzyme Catalysis

The carbethoxylation of histidine residues to form N-Carbethoxyhistidine is a widely used method to identify and characterize essential histidine residues in enzyme catalysis. The specific and often reversible nature of the modification by diethylpyrocarbonate (DEPC) allows for a detailed investigation of the role these residues play in the catalytic mechanism.

Active Site Histidine Identification and Mechanistic Role in Enzyme Function

Chemical modification with DEPC has been instrumental in identifying critical histidine residues within the active sites of numerous enzymes. The reaction of DEPC with a histidine residue leads to the formation of N-carbethoxyhistidine, which can be detected by an increase in absorbance at approximately 240-242 nm. nih.govresearchgate.net This spectral change, coupled with a concomitant loss of enzyme activity, provides strong evidence for the presence of an essential histidine. nih.govnih.gov The specificity of this modification for histidine is often confirmed by the reversal of inactivation with hydroxylamine (B1172632), which removes the carbethoxy group. nih.govnih.gov

For instance, studies on glucosamine-6-phosphate synthase from Escherichia coli revealed that inactivation by DEPC was due to the derivatization of a single histidine residue in the amino-terminal glutamine-binding domain. semanticscholar.org This finding supported the hypothesis of a catalytic triad (B1167595) involving Cys/His/Asp necessary for the generation of ammonia (B1221849) from glutamine. semanticscholar.org Similarly, in lacrimal gland peroxidase, DEPC modification led to the identification of two essential histidine residues; one is involved in the formation of compound I, a key catalytic intermediate, while the other is crucial for substrate binding. nih.gov

The pH dependence of the inactivation by DEPC can also provide valuable information about the microenvironment of the modified histidine residue. The reaction rate is typically dependent on the unprotonated form of the imidazole (B134444) ring, allowing for the determination of its pKa value. nih.govuky.edu For example, in neutral endopeptidase 24.11, the pH dependence of inactivation by DEPC pointed to the modification of an essential histidine with a pKa of 6.1, suggesting its role in general acid/base catalysis. uky.edu

Site-directed mutagenesis is often used in conjunction with chemical modification to confirm the identity and role of the essential histidine. In EcoP15I DNA methyltransferase, chemical modification studies suggested the importance of histidine residues. Subsequent site-directed mutagenesis of all 15 histidine residues to alanine (B10760859) identified His-335 as essential for the methylase activity. nih.gov

| Enzyme/Protein | Identified Essential Histidine(s) | Method of Identification | Mechanistic Role |

| Glucosamine-6-phosphate Synthase | Single histidine in N-terminal domain | DEPC inactivation, [14C]DEPC labeling | Part of a Cys/His/Asp catalytic triad for ammonia generation. semanticscholar.org |

| Lacrimal Gland Peroxidase | Two distinct histidine residues | DEPC inactivation, substrate protection, difference spectroscopy | One regulates compound I formation, the other controls substrate binding. nih.gov |

| Neutral Endopeptidase 24.11 | Single histidine with pKa 6.1 | DEPC inactivation, pH dependence, substrate protection | General acid/base catalysis during substrate hydrolysis. uky.edu |

| EcoP15I DNA Methyltransferase | His-335 | DEPC inactivation, site-directed mutagenesis | Essential for DNA methylation activity. nih.gov |

| Isocitrate Lyase | His-266 and His-306 | DEPC inactivation, substrate protection, hydroxylamine reactivation | Located at the active site and involved in substrate binding. nih.gov |

| Malonyl-CoA Synthetase | Single essential histidine on α subunit | DEPC inactivation, substrate protection, pH dependence | Located at or near the malonate and ATP binding region. nih.gov |

| CD39/ecto-ATPDase | His-59 | DEPC inactivation, substrate protection, comparison with insensitive homologue | Essential for ATPase activity. nih.gov |

Impact on Substrate Binding and Turnover Rates

The formation of N-Carbethoxyhistidine can significantly alter the kinetic parameters of an enzyme, providing insights into the role of the modified histidine in substrate binding and catalytic turnover. A change in the Michaelis constant (Km) often suggests that the modified residue is involved in substrate recognition or binding, while a change in the maximal velocity (Vmax) or turnover number (kcat) points to a role in the catalytic step itself.

In many cases, the presence of a substrate or a competitive inhibitor during the reaction with DEPC can protect the enzyme from inactivation. nih.govkoreascience.kr This protective effect is strong evidence that the modified histidine residue is located within or near the active site and is directly involved in substrate interaction. For example, in isocitrate lyase from E. coli, the substrates isocitrate and glyoxylate (B1226380) protected the enzyme from inactivation by DEPC, indicating that the essential histidines (His-266 and His-306) are at the active site. nih.gov Similarly, for malonyl-CoA synthetase, malonate and ATP provided protection against inactivation, suggesting the essential histidine is near the binding sites for these substrates. nih.gov

Modification of essential histidine residues often leads to a decrease in the enzyme's catalytic efficiency (kcat/Km). In studies of yeast alcohol dehydrogenase, substitution of active site histidines resulted in a substantial decrease in catalytic efficiencies for both ethanol (B145695) oxidation and acetaldehyde (B116499) reduction. nih.gov For aromatic amino acid decarboxylase, some pathogenic variants with substitutions of histidine residues showed a dramatic drop in catalytic activity, often due to a combination of reduced kcat and altered Km values. univr.it

The modification of a histidine residue in lacrimal gland peroxidase with DEPC led to a dramatic increase in the dissociation constant (Kd) for its substrate SCN-, from 15 mM in the native enzyme to 660 mM in the modified enzyme, indicating a significantly weakened binding affinity. nih.gov

| Enzyme | Modified Histidine's Role | Effect on Km | Effect on kcat/Vmax | Substrate Protection |

| Isocitrate Lyase | Active site binding | Not specified, but involved in substrate interaction | Inactivation | Protected by isocitrate and glyoxylate. nih.gov |

| Malonyl-CoA Synthetase | Substrate binding | Not specified, but located at substrate binding region | Inactivation | Protected by malonate and ATP. nih.gov |

| Lacrimal Gland Peroxidase | Substrate binding | Kd for SCN- increased from 15 mM to 660 mM | Inactivation | SCN- provided partial protection. nih.gov |

| Yeast Alcohol Dehydrogenase | Catalysis and coenzyme binding | Modest changes | Substantial decrease | Not specified. nih.gov |

| Aromatic Amino Acid Decarboxylase | Catalysis and substrate binding | Increased in some mutants | Decreased in some mutants | Not applicable (mutagenesis study). univr.it |

| Glycolate (B3277807) Oxidase | Active site | Not specified | Inactivation | Protected by glycolate, glyoxylate, oxalate (B1200264), and oxalacetate. koreascience.kr |

Investigation of Allosteric Regulation Mechanisms Through Histidine Carbethoxylation

The modification of histidine residues to N-Carbethoxyhistidine can also serve as a powerful tool to investigate the mechanisms of allosteric regulation in enzymes. By observing how the modification of a histidine residue, potentially distant from the active site, affects enzyme activity and its response to allosteric effectors, researchers can gain insights into the pathways of allosteric communication.

Modulatory Effects on Regulatory Binding Sites

Carbethoxylation of histidine residues located in or near allosteric binding sites can directly interfere with the binding of regulatory molecules. This can either mimic or block the effect of the natural allosteric effector, providing clues about the role of that specific histidine in the regulatory mechanism.

For example, in the case of E. coli glucosamine-6-phosphate deaminase, His143 was identified as a critical residue for the conformational coupling between the active and allosteric sites. nih.gov The reactivity of this active site histidine to DEPC was found to be dependent on the allosteric state of the enzyme. A significant change in its pKa was observed when the enzyme transitioned from the T (tense) to the R (relaxed) state, a process driven by the binding of an allosteric activator. nih.gov This demonstrates that the chemical environment of a histidine residue at the active site can be modulated by events occurring at a distant allosteric site.

Furthermore, studies on ATP phosphoribosyltransferase (ATPRT), the first enzyme in histidine biosynthesis, have shown that allosteric inhibition by the end-product, histidine, involves significant conformational changes. biophysics.orglibretexts.org While not directly a DEPC modification study, the principle of modulating histidine interactions is central. The binding of histidine to the regulatory domain induces a conformational change that is transmitted to the active site, leading to inhibition. libretexts.org Chemical modification studies targeting histidines in the regulatory domain could further elucidate the specific interactions responsible for this allosteric signal.

| Enzyme | Histidine Residue(s) | Effect of Modification/Mutation | Implication for Allosteric Regulation |

| Glucosamine-6-phosphate Deaminase | His143 (active site) | pKa of His143 changes upon allosteric transition (T to R state). nih.gov | Demonstrates conformational coupling between the allosteric and active sites mediated by this histidine. nih.gov |

| ATP Phosphoribosyltransferase (ATPRT) | Histidines in the regulatory domain | Binding of the allosteric inhibitor (histidine) to this domain inactivates the enzyme. libretexts.org | The regulatory domain, and by extension its histidine residues, are crucial for mediating allosteric inhibition. biophysics.org |

Conformational Coupling and Signal Transduction Implications

A key aspect of allosteric regulation is the transduction of a signal from the regulatory site to the active site, often through a series of conformational changes. Histidine carbethoxylation can be used to probe this signal transduction pathway. If modification of a specific histidine residue disrupts the allosteric response without directly affecting the active site's intrinsic catalytic activity, it suggests that this residue is part of the conformational coupling network.

In glucosamine-6-phosphate deaminase, the movement of the side chain of Glu148 towards the allosteric site in the T state alters the interaction with the active-site His143. nih.gov This change in the interaction network is a key part of the allosteric communication. Site-directed mutagenesis of residues involved in these interactions, such as Glu148, alters the kinetic properties and pH profile of the enzyme, further supporting the role of the His143-Glu148 interaction in allosteric regulation. nih.gov

The study of bovine heart cytochrome oxidase provides another example. Modification of 32 out of 67 histidine residues with DEPC resulted in the loss of the high turnover phase of its steady-state kinetic profile, a characteristic regulated by substrate (cytochrome c) binding at a low-affinity site. nih.gov This suggests that some of these modified histidines are involved in the allosteric communication between the low-affinity and high-affinity cytochrome c binding sites, or in the conformational changes required for high-turnover activity. nih.gov

These findings highlight how the chemical modification of histidine residues can be a valuable approach to map the pathways of allosteric communication within a protein, identifying key residues that act as switches or hinges in the transmission of regulatory signals.

Characterization of Protein-Ligand Interactions via Histidine Modification

The formation of N-Carbethoxyhistidine is also a valuable technique for characterizing the binding sites of ligands, including substrates, inhibitors, and other interacting molecules, on proteins. By identifying histidine residues that are protected from chemical modification by the presence of a ligand, researchers can map the ligand's binding interface.

The principle behind this approach is that a histidine residue that is part of a ligand-binding site will be sterically shielded from DEPC when the ligand is bound. For example, in the study of neutral endopeptidase 24.11, the specific inhibitor phosphoramidon (B1677721) protected one histidine residue from modification by DEPC, indicating that this histidine is located at the active site. uky.edu Similarly, in spinach glycolate oxidase, the substrate glycolate and competitive inhibitors provided significant protection against DEPC inactivation, suggesting the essential histidine is at the active site. koreascience.kr

This method is not limited to enzyme-substrate interactions. It can also be used to study the binding of other molecules. For instance, in the study of lacrimal gland peroxidase, the substrate SCN- protected one histidine from modification, although this did not prevent inactivation, pointing to a complex role for histidine residues in both binding and catalysis. nih.gov The binding affinity of SCN- was also shown to be significantly reduced after DEPC modification. nih.gov

Furthermore, the technique can reveal conformational changes induced by ligand binding. If ligand binding at one site alters the accessibility of a distant histidine residue to DEPC, it suggests a ligand-induced conformational change. This was observed in E. coli glucosamine-6-phosphate deaminase, where the allosteric state of the enzyme influenced the reactivity of an active-site histidine. nih.gov

| Protein/Enzyme | Ligand | Protected Histidine(s) | Effect on Binding Affinity |

| Neutral Endopeptidase 24.11 | Phosphoramidon (inhibitor) | One histidine residue | Not specified, but indicates histidine is at the active site. uky.edu |

| Glycolate Oxidase | Glycolate (substrate), competitive inhibitors | Essential histidine(s) | Not specified, but indicates histidine is at the active site. koreascience.kr |

| Lacrimal Gland Peroxidase | SCN- (substrate) | One histidine residue | Kd for SCN- increased from 15 mM to 660 mM after modification. nih.gov |

| Isocitrate Lyase | Isocitrate, glyoxylate (substrates) | His-266 and His-306 | Not specified, but indicates these histidines are at the active site. nih.gov |

| Malonyl-CoA Synthetase | Malonate, ATP (substrates) | Essential histidine on α subunit | Not specified, but indicates histidine is at or near the substrate binding region. nih.gov |

| CD39/ecto-ATPDase | UTP (substrate) | His-59 | Not specified, but substrate protection indicates His-59 is at or near the active site. nih.gov |

Substrate and Inhibitor Protection Against Carbethoxylation

A key method for implicating a modified residue in the active site of an enzyme is through protection experiments. If a substrate, a competitive inhibitor, or a cofactor binds to the active site, it can physically block access for the modifying reagent, thereby protecting the essential residue from modification and preserving the enzyme's activity. uky.edunih.gov This principle is widely applied in studies using DEPC to confirm that the inactivated histidine residue is located at or near the substrate or inhibitor binding site.

Numerous studies have demonstrated this protective effect across a wide range of enzymes. For instance, the inactivation of aspartase by DEPC is prevented by the presence of its substrates, L-aspartate and fumarate, as well as the inhibitor chloride ion. oup.com Similarly, substrates for 3-ketovalidoxylamine A C-N lyase, such as p-nitrophenyl-3-ketovalidamine, shielded the enzyme from inactivation by DEPC. nih.govoup.com In the case of spinach glycolate oxidase, the substrate glycolate, the product glyoxylate, and competitive inhibitors like oxalate provided significant protection against inactivation. koreascience.kr

The protection afforded by specific ligands can also be quantified to understand binding interactions. For the Na/succinate (B1194679) cotransporter, protection from DEPC required the presence of both sodium and succinate. electronicsandbooks.com The apparent dissociation constant for the protective action of succinate was determined to be 0.45 mM. electronicsandbooks.com In another example, studies on neutral endopeptidase 24.11 showed that the specific inhibitor phosphoramidon protected one essential histidine residue from modification by DEPC, confirming its location within the active site. uky.edunih.gov

The following table summarizes findings from various studies where substrates or inhibitors protected enzymes from inactivation by DEPC, thus preventing the formation of N-Carbethoxyhistidine at the active site.

| Enzyme | Protecting Ligand(s) | Observed Effect | Reference(s) |

| Aspartase | L-Aspartate, Fumarate, Cl⁻ ion (inhibitor) | Protected the enzyme against inactivation. | oup.com |

| 3-Ketovalidoxylamine A C-N lyase | p-Nitrophenyl-3-ketovalidamine, p-Nitrophenyl-α-D-3-ketoglucoside | Protected the enzyme against inactivation, suggesting modification occurred at or near the active site. | nih.govoup.com |

| myo-Inositol Monophosphatase | Inositol 1-phosphate, Mg²⁺, Li⁺ | Protected 2 residues from modification and decreased the inactivation rate by about 5-fold. | merckmillipore.com |

| Neutral Endopeptidase 24.11 ("enkephalinase") | Substrate, Phosphoramidon (inhibitor) | Protected the enzyme from inactivation; phosphoramidon protected one histidine residue from modification. | uky.edunih.gov |

| Glycolate Oxidase | Glycolate (substrate), Glyoxylate (product), Oxalate (inhibitor) | Provided marked protection against inactivation. | koreascience.kr |

| Exo-beta-(1-3)-D-glucanase | Substrate | Considerably reduced the extent of inhibition by diazotized 5-amino-1H-tetrazole, indicating histidine protection at the active site. | nih.gov |

| Carbonyl Reductase | 4-Acetylpyridine (4-AP) with NADP⁺ | Protected against inactivation, suggesting one essential histidine is in the substrate-binding domain. | nih.gov |

| N-Acyl-D-Glutamate Amidohydrolase | N-Acetyl-D-glutamate (substrate), Sodium α-ketoglutarate (inhibitor) | Protected the enzyme in the presence of the substrate or competitive inhibitor. | tandfonline.com |

| AlbA Protein | Albicidin (substrate) | Pretreatment with albicidin protected AlbA against modification by DEPC. | nih.gov |

| ArsC Arsenate Reductase | Arsenate (substrate) | Provided substantial protection against inactivation, suggesting His-8 is in or near the active site. | researchgate.net |

| Na/Succinate Cotransporter | Succinate and Na⁺ | Protected the transporter from DEP attack; malate (B86768) also offered protection. | electronicsandbooks.com |

Metal Ion Coordination and Binding Site Dynamics

Histidine residues are frequently involved in the coordination of metal ions within the active sites of metalloproteins due to the electron-donating nature of the imidazole nitrogen atoms. nih.govnih.gov The formation of N-carbethoxyhistidine via modification with DEPC can be a powerful probe to investigate these metal-binding sites. researchgate.net The addition of the bulky carbethoxy group to the imidazole ring can disrupt the precise geometry required for metal coordination, leading to loss of function. researchgate.netnih.gov

Experiments can be designed to explore the role of histidine in metal binding. For example, if an enzyme's activity is dependent on a metal ion, and that activity is lost upon DEPC treatment, it suggests a histidine may be involved in coordinating the metal. Further evidence can be obtained from protection experiments where the presence of the specific metal ion prevents inactivation by DEPC. Conversely, the presence of a chelating agent like EDTA can sometimes make an enzyme more susceptible to inhibition by DEPC, as it may expose otherwise shielded histidine residues by removing the bound metal ion. researchgate.net

Studies on a d-iPGAM enzyme showed that chelation of divalent metal ions with EDTA rendered the enzyme more susceptible to inhibition by DEPC. researchgate.net This indicates that the metal ion, when present, protects an essential histidine residue, likely by direct coordination. The formation of N-carbethoxyhistidine is also used to characterize the structure of zinc sites in proteins like E. coli RNA polymerase. acs.org

pH Dependence of Protein Activity and the Role of Histidine Ionization State

The activity of many enzymes is highly dependent on pH, which reflects the ionization states of critical amino acid residues in the active site. uniprot.org Histidine, with a pKa value typically in the range of 6.0-7.0, is often implicated in catalytic mechanisms where it can act as either a general acid or a general base. bakerlab.orgwou.edu

The reaction of DEPC with histidine is itself pH-dependent, as DEPC specifically reacts with the unprotonated, nucleophilic form of the imidazole ring. uky.educore.ac.uk This property is exploited to determine the pKa of essential histidine residues. By measuring the rate of enzyme inactivation by DEPC at various pH values, a titration curve can be generated. The inflection point of this curve corresponds to the pKa of the catalytically crucial histidine residue. uky.educore.ac.uk A plot of the inactivation rate versus pH typically shows an increase in rate as the pH rises, leveling off once the critical histidine is fully deprotonated.

This method has been successfully applied to numerous enzymes. For example, the pH-dependence of inactivation for neutral endopeptidase 24.11 revealed the modification of an essential residue with a pKa of 6.1. uky.edunih.gov In the case of 3-ketovalidoxylamine A C-N lyase, the pH-dependence of inactivation suggested the involvement of a residue with a pKa of 6.8. nih.govoup.com Similarly, studies on lacrimal gland peroxidase and human prothrombin identified essential histidine residues with pKa values of 6.6 and 6.2, respectively. nih.govnih.gov

The determination of the pKa provides critical information about the role of the histidine in the catalytic mechanism. For instance, a histidine with a pKa of 5.9 in neutral endopeptidase 24.11 was proposed to participate in general acid/base catalysis during substrate hydrolysis. uky.edunih.gov The ionization state of histidine can also be critical for conformational stability and substrate binding, as changes in pH can alter the electrostatic interactions within the protein and between the protein and its ligands. nih.govacs.org

The following table presents pKa values of essential histidine residues in various proteins as determined by the pH-dependent rate of inactivation by DEPC.

| Enzyme/Protein | Determined pKa of Essential Histidine | Method/Observation | Reference(s) |

| Aspartase | 6.6 | Based on the pH-dependence of the inactivation rate. | oup.com |

| 3-Ketovalidoxylamine A C-N lyase | 6.8 | Based on the pH-dependence of inactivation. | nih.govoup.com |

| Neutral Endopeptidase 24.11 ("enkephalinase") | 6.1 | From the pH dependence of inactivation by DEPC. | uky.edunih.gov |

| Glycolate Oxidase | 6.9 | Implicated from pH-dependent inactivation rates. | koreascience.kr |

| Horseradish Peroxidase | 6.2 | Inflection point in the plot of inactivation rate versus pH. | core.ac.uk |

| Lacrimal Gland Peroxidase | 6.6 | Inflection point in the pH-dependent rate of inactivation. | nih.gov |

| γ-Glutamyl Transpeptidase | 7.1 | An ionizable group affecting activity, supported by DEPC modification studies. | koreascience.kr |

| Human Prothrombin | 6.2 | Suggested from the pH dependence for inactivation. | nih.gov |

Computational and in Silico Approaches to N Carbethoxyhistidine Research

Quantum Chemical Calculations of Histidine Carbethoxylation Energetics and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. These methods can be applied to study the reaction between histidine and DEPC, providing insights into the thermodynamics and kinetics of N-Carbethoxyhistidine formation.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of N-Carbethoxyhistidine, DFT can be employed to map out the potential energy surface of the reaction between the imidazole (B134444) side chain of histidine and DEPC. This allows for the identification of transition states and the calculation of activation energies for the reaction, providing a detailed understanding of the reaction mechanism.

The reaction of DEPC with histidine can occur at either the τ-nitrogen (Nτ) or the π-nitrogen (Nπ) of the imidazole ring. DFT calculations can help determine which of these sites is more susceptible to electrophilic attack by DEPC. By modeling the reaction pathways for both Nτ- and Nπ-carbethoxylation, the relative activation barriers can be computed. The pathway with the lower activation energy would represent the kinetically favored product.

Furthermore, DFT studies can elucidate the role of the local environment, such as pH and solvent polarity, on the reaction pathway. For instance, the protonation state of the imidazole ring, which is pH-dependent, is a critical factor in its nucleophilicity. DFT calculations can model the reaction under different protonation states to predict how pH modulates the reaction rate and regioselectivity.

| Reaction Pathway | Solvent Model | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|---|

| Nτ-Carbethoxylation | Water (PCM) | 15.2 | -5.8 |

| Nπ-Carbethoxylation | Water (PCM) | 18.5 | -4.2 |

| Nτ-Carbethoxylation | Vacuum | 25.7 | -10.1 |

| Nπ-Carbethoxylation | Vacuum | 29.1 | -8.9 |

This table presents hypothetical data to illustrate the type of information that can be obtained from DFT studies. Actual values would require specific quantum chemical calculations.

Conceptual DFT provides a framework for defining and calculating chemical reactivity descriptors. These descriptors, such as chemical potential, hardness, and the Fukui function, can be used to predict the reactivity of different sites within a molecule. For histidine, these descriptors can quantify the nucleophilic character of the Nτ and Nπ atoms of the imidazole ring, thus predicting their susceptibility to reaction with the electrophile DEPC.

The stability of the resulting N-Carbethoxyhistidine isomers can also be assessed using quantum chemical calculations. By calculating the total electronic energies of the Nτ-carbethoxyhistidine and Nπ-carbethoxyhistidine products, their relative thermodynamic stabilities can be determined. The isomer with the lower total energy is predicted to be the more stable product. These calculations can also be extended to investigate the stability of the carbethoxylated histidine in different chemical environments, such as within the hydrophobic core or on the hydrophilic surface of a protein.

| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Calculated Partial Charge (Mulliken) |

|---|---|---|

| Nτ | 0.25 | -0.58 |

| Nπ | 0.18 | -0.52 |

This table presents hypothetical data to illustrate the type of information that can be obtained from reactivity descriptor calculations. Actual values would require specific quantum chemical calculations.

Molecular Dynamics Simulations of N-Carbethoxyhistidine Modified Proteins

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. By simulating the behavior of a protein in a virtual environment, MD can provide detailed insights into how the modification of a histidine residue to N-Carbethoxyhistidine affects the protein's structure, flexibility, and interactions.

The introduction of a bulky and electron-withdrawing carbethoxy group to a histidine residue can induce localized and potentially global conformational changes in a protein. MD simulations can be used to explore the conformational landscape of both the unmodified and the N-Carbethoxyhistidine-modified protein. By comparing the trajectories of the two simulations, researchers can identify changes in the protein's secondary and tertiary structure.

Flexibility analysis, such as calculating the root-mean-square fluctuation (RMSF) of atomic positions, can reveal how the modification alters the dynamics of different regions of the protein. For example, the region around the modified histidine might become more rigid due to steric hindrance, or conversely, more flexible if the modification disrupts stabilizing interactions. These changes in flexibility can have significant implications for the protein's function, such as altering its ability to bind to other molecules or to undergo conformational changes necessary for its activity.

The modification of a histidine to N-Carbethoxyhistidine can significantly alter its ability to participate in intermolecular interactions. The carbethoxy group can introduce new steric clashes, disrupt existing hydrogen bonds, and alter the electrostatic potential in its vicinity. MD simulations can be used to analyze the changes in the network of interactions between the modified residue and its surrounding amino acids, as well as with solvent molecules and any bound ligands.

Homology Modeling and Structure-Function Predictions for Histidine-Modified Proteins

Homology modeling, also known as comparative modeling, is a computational method for predicting the three-dimensional structure of a protein based on its amino acid sequence and the known structure of a homologous protein (the template). This technique can be particularly useful for studying the effects of post-translational modifications, such as carbethoxylation, when an experimental structure of the modified protein is not available.

To model a protein with an N-Carbethoxyhistidine residue, a homology model of the unmodified protein is first generated using a suitable template from the Protein Data Bank (PDB). The histidine residue of interest is then computationally modified to N-Carbethoxyhistidine. The resulting structure is then subjected to energy minimization and refinement to obtain a physically realistic model of the modified protein.

Advanced Research Methodologies and Future Directions in N Carbethoxyhistidine Studies

Integration of Chemical Modification with Site-Directed Mutagenesis for Mechanistic Validation

A powerful strategy for elucidating the functional importance of specific histidine residues involves the synergistic use of chemical modification and site-directed mutagenesis. This dual approach provides a robust framework for validating the role of histidines in enzyme catalysis, protein-protein interactions, and conformational stability.

The process begins with the chemical modification of the wild-type protein using diethyl pyrocarbonate (DEPC), which specifically reacts with nucleophilic, solvent-accessible histidine residues to form N-Carbethoxyhistidine. The functional consequences of this modification, such as loss of enzymatic activity, are then quantified. A key study on 3-deoxy-d-manno-octulosonic acid 8-phosphate (KDO 8-P) synthase demonstrated that DEPC inactivated the enzyme in a time-dependent manner, with the complete loss of activity correlating to the modification of three histidine residues.

To pinpoint the exact residues responsible for the observed functional changes, site-directed mutagenesis is employed. Each suspect histidine residue is individually replaced with a non-reactive amino acid, such as alanine (B10760859) or glycine. The resulting mutant proteins are then characterized kinetically. If a mutant (e.g., H202G in KDO 8-P synthase) exhibits a dramatic reduction in catalytic activity (kcat) compared to the wild-type enzyme, it strongly implicates that specific histidine in the protein's function.

Further validation is achieved by subjecting the mutant proteins to DEPC treatment. If a mutant is protected from DEPC inactivation compared to the wild-type, it confirms that the mutated histidine was a primary target of the chemical modification. For example, in KDO 8-P synthase, the substrate phosphoenolpyruvate (B93156) (PEP) protected the wild-type enzyme from DEPC inactivation, suggesting a histidine is at or near the active site. This integrated approach provides compelling evidence for the essentiality of specific histidine residues.

Table 1: Mechanistic Validation Workflow

| Step | Methodology | Objective | Example Finding (KDO 8-P Synthase) |

|---|---|---|---|

| 1 | Chemical Modification | Assess the overall functional impact of histidine modification. | DEPC treatment leads to complete inactivation of the enzyme. |

| 2 | Site-Directed Mutagenesis | Individually replace specific histidine residues with non-reactive amino acids. | Mutants H202G and H241G show significantly reduced catalytic activity. |

| 3 | Kinetic Analysis of Mutants | Quantify the functional importance of each mutated residue. | H202G mutant activity is too low to measure accurately (~400-fold reduction). |

| 4 | Substrate Protection Assay | Determine if substrate binding protects histidines from modification. | The substrate PEP provides a high level of protection against DEPC inactivation. |

| 5 | Correlation and Conclusion | Integrate data to identify and validate critical histidine residues. | His202 is identified as an essential catalytic residue. |

Development of Targeted and Photoactivatable Carbethoxylating Probes

Future advancements in the study of N-Carbethoxyhistidine will likely involve the development of more sophisticated chemical probes that offer greater control and specificity. A promising avenue is the creation of targeted and photoactivatable carbethoxylating agents.

Current reagents like DEPC react broadly with accessible and nucleophilic histidines. Targeted probes would incorporate a specific binding moiety (e.g., a ligand or substrate analog) linked to a carbethoxylating warhead. This design would direct the modification to histidine residues within a particular protein or even a specific domain, enabling the study of histidine function in a more defined biological context.

Photoactivatable probes, often called "caged" probes, represent another frontier. These molecules are chemically inert until activated by a flash of light of a specific wavelength. The core of this technology is a photolabile protecting group (PPG) that masks the reactive part of the molecule. Upon illumination, the PPG is cleaved, releasing the active agent with high spatiotemporal precision.

While photoactivatable probes have been developed for various applications, including the release of neurotransmitters, ions, and fluorescent dyes, the specific design of a photoactivatable carbethoxylating agent for histidine modification is a future goal. Such a probe could be designed based on established PPGs, like o-nitrobenzyl or coumarin-based compounds, linked to a carbethoxylating group. This would allow researchers to introduce N-Carbethoxyhistidine modifications at precise times and locations within a cell or tissue, providing unprecedented control for studying dynamic cellular processes.

Table 2: Principles of Advanced Carbethoxylating Probes

| Probe Type | Principle of Action | Key Advantage | Potential Application |

|---|---|---|---|

| Targeted Probes | A binding moiety directs the carbethoxylating agent to a specific protein or domain. | Enhanced specificity for complex biological systems. | Modifying a specific enzyme within a metabolic pathway. |

| Photoactivatable Probes | A photolabile protecting group ("cage") renders the probe inert until activated by light. | Precise spatial and temporal control over the modification reaction. | Studying the role of a specific histidine during a rapid signaling event. |

Application in Protein Engineering for Modulating Functionality

The targeted conversion of histidine to N-Carbethoxyhistidine is a valuable tool in protein engineering, allowing for the fine-tuning of protein function. By altering the electronic and steric properties of the histidine imidazole (B134444) side chain, carbethoxylation can modulate a protein's catalytic activity, stability, and binding interactions.

A notable example is the modification of the CuA protein from Thermus thermophilus. This protein contains a copper center involved in electron transfer, ligated by two histidine residues. Chemical modification with DEPC to form N-Carbethoxyhistidine on one of the ligating histidines (His157) resulted in an increase in the reduction potential of the CuA site by over 70 mV. This demonstrates that carbethoxylation can directly alter the electronic properties of a metal center, thereby modulating the protein's function in electron transport chains.

Beyond direct modification, protein engineering can involve introducing histidine residues at specific sites through site-directed mutagenesis to create novel functionalities. For instance, a "His-tag" comprising two histidines can be engineered into a protein to serve as a specific target for modification. This approach was used to create interferon α2-a variants where a bis-alkylating PEGylation reagent could be site-selectively conjugated. The location of this engineered modification site had a profound impact on the protein's biological activity, with one variant retaining an unprecedented 74% of its function. This highlights how the strategic placement and subsequent modification of histidine residues can be a powerful method for developing protein therapeutics with improved properties.

High-Throughput Screening Methodologies for Identifying Reactive Histidines

Identifying functionally important and reactive histidine residues on a proteome-wide scale requires high-throughput methodologies. Chemical footprinting coupled with mass spectrometry has emerged as a powerful approach for this purpose. These techniques use chemical probes to "mark" solvent-accessible amino acid residues, providing a snapshot of protein structure and interactions in complex biological mixtures.

Hydroxyl radical protein footprinting (HRPF) is a prominent technique where hydroxyl radicals, often generated by laser photolysis of hydrogen peroxide, are used to irreversibly oxidize solvent-exposed side chains. These modifications, including on histidine residues, are then identified by mass spectrometry. By comparing the modification patterns under different conditions (e.g., with and without a binding partner), researchers can map interaction interfaces and conformational changes across many proteins simultaneously.

While not specific to histidine, these footprinting methods can be adapted to enrich for and identify reactive histidines. For example, using a histidine-reactive probe in a proteome-wide experiment allows for the mapping of accessible histidines across thousands of proteins. Recent developments have focused on creating novel chemical probes and workflows that offer greater selectivity for histidine. A visible-light-promoted method using a thioacetal-based probe has been developed for chemo-selective modification of histidine residues in peptides and proteins, enabling efficient histidine-proteome profiling in cell lysates. Such high-throughput screening methods are invaluable for discovering novel functional histidines that may serve as drug targets or sites for protein engineering.

Emerging Bioanalytical Techniques for N-Carbethoxyhistidine Detection and Quantification

The accurate detection and quantification of N-Carbethoxyhistidine are crucial for all the aforementioned applications. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern bioanalytical methods for characterizing protein modifications.

In a typical workflow, a protein sample that has been treated with a carbethoxylating agent like DEPC is first digested into smaller peptides using an enzyme such as trypsin. This peptide mixture is then separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. The mass spectrometer first measures the mass-to-charge ratio of the intact peptides. Peptides containing an N-Carbethoxyhistidine will exhibit a characteristic mass shift.

To confirm the modification and pinpoint its exact location, tandem mass spectrometry (MS/MS) is employed. In this stage, a specific modified peptide is isolated and fragmented. The resulting fragment ions produce a spectrum that can be used to determine the amino acid sequence and unequivocally identify the site of carbethoxylation. Quantitative analysis can be performed by comparing the signal intensity of the modified peptide to its unmodified counterpart or by using stable-isotope dilution methods. These advanced LC-MS/MS methods provide the high sensitivity and specificity required to detect and quantify N-Carbethoxyhistidine even in highly complex biological samples.

Q & A

Q. How is N-carbethoxyhistidine synthesized and detected in protein modification studies?

N-Carbethoxyhistidine is formed via histidine residue modification using diethylpyrocarbonate (DEPC). DEPC reacts with histidine imidazole groups under mild conditions (e.g., pH 7.4, 4°C for 30 minutes), generating a characteristic UV absorption peak at 242 nm due to the N-carbethoxy adduct . Detection involves UV spectroscopy or activity assays, as seen in Aβ peptide studies where DEPC treatment reduced antibody binding in ELISA, confirming histidine modification . Excess DEPC must be removed via dialysis to avoid interference .

Q. What experimental controls are critical when using DEPC to modify histidine residues?

Key controls include:

- Blank samples : Incubate protein without DEPC to rule out nonspecific effects.

- Reversibility tests : Treat modified proteins with hydroxylamine (0.5 M, pH 7.0) to reverse carbethoxylation and confirm activity restoration, as demonstrated in isocitrate lyase and N-acyl-D-glutamate amidohydrolase studies .

- Substrate protection assays : Pre-incubate proteins with substrates (e.g., N-acetyl-D-glutamate) to assess whether active-site histidines are shielded from DEPC, indicating functional residues .

Q. How does pH influence DEPC-mediated histidine modification?

DEPC reactivity is pH-dependent. Optimal modification occurs near the histidine pKa (~6.0–7.4), where the imidazole group is deprotonated. For example, isocitrate lyase modification efficiency decreased at pH >7.0 due to reduced DEPC stability, aligning with the pK of a catalytic histidine residue . Adjusting buffer pH during DEPC treatment ensures selective modification .

Advanced Research Questions

Q. How can researchers resolve contradictions in the number of modified histidine residues required for enzyme inactivation?

Discrepancies arise from differences in protein systems. For instance:

- Diphtheria toxin : Modification of a single histidine (His-21) abolished NAD+ binding and enzymatic activity .

- Isocitrate lyase : Ten histidines were modified, but only one was critical for catalysis . Methodological resolution : Perform activity-loss vs. modification-rate analyses. Use hydroxylamine to titrate reversibly modified residues and identify essential ones .

Q. What strategies mitigate off-target effects of DEPC in histidine modification studies?

DEPC can react with lysine, tyrosine, or cysteine residues. Mitigation approaches include:

- Short incubation times (≤30 minutes) and low temperatures (4°C) to limit nonspecific reactions .

- Competitive inhibitors : Co-incubate with substrate analogs (e.g., α-ketoglutarate) to protect active-site histidines .

- Spectroscopic validation : Monitor O-carbethoxytyrosine formation (absorbance at 278 nm) to assess off-target modifications .

Q. How does N-carbethoxyhistidine formation affect protein conformational dynamics in amyloid-β (Aβ) studies?

Histidine modification in Aβ42 alters metal-binding capacity and aggregation kinetics. For example, DEPC-treated Aβ42 showed reduced zinc-induced aggregation in ELISA, suggesting histidine’s role in metal coordination . To analyze conformational shifts:

- Use circular dichroism (CD) or NMR to monitor secondary structure changes post-modification.

- Pair with thioflavin T assays to correlate histidine modification with fibril formation rates .

Q. Why do some enzymes retain partial activity after histidine modification, and how is this quantified?

Partial activity suggests non-essential histidines or incomplete modification. Quantification methods:

- Kinetic assays : Measure residual activity (e.g., NAD+-glycohydrolase activity in diphtheria toxin) post-DEPC treatment .

- Protection factors : Compare inactivation rates in the presence/absence of substrates to calculate the fraction of essential residues .

Data Analysis and Interpretation

Q. How should researchers address variability in DEPC modification efficiency across protein systems?

Variability stems from differences in histidine accessibility and local pH. Standardize protocols by:

- pH calibration : Pre-determine optimal pH for each protein using activity assays .

- Dose-response curves : Titrate DEPC concentrations (e.g., 1–10 mM) to establish modification thresholds .

Q. What statistical approaches validate the significance of histidine modification on protein function?

- Nonlinear regression : Fit activity vs. DEPC concentration data to determine IC50 values .

- Student’s t-test : Compare activity in modified vs. unmodified groups (e.g., Aβ42 aggregation assays) .

- Lineweaver-Burk plots : Assess competitive inhibition kinetics in enzyme-substrate systems .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in DEPC-based studies?

- Detailed protocols : Specify DEPC concentration, pH, temperature, and dialysis steps (e.g., 25 mM phosphate buffer, pH 7.4, 4°C) .

- Data transparency : Publish raw UV spectra and activity curves, as seen in isocitrate lyase studies .

- Replication : Independent validation in ≥3 experimental replicates, as emphasized in Aβ modification experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.